molecular formula C40H40F6IrN4P B1429646 [Ir(dtbbpy)(ppy)2][PF6] CAS No. 676525-77-2

[Ir(dtbbpy)(ppy)2][PF6]

Cat. No. B1429646
M. Wt: 914 g/mol
InChI Key: VCIVELSSYHAWGC-UHFFFAOYSA-N
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Description

[Ir(dtbbpy)(ppy)2][PF6] is an organometallic compound that has become increasingly popular in the scientific community due to its unique properties and potential applications. It is a complex of iridium and a dithiobenzoylbenzene ligand, which is commonly referred to as dtbbpy. This compound has a number of interesting characteristics that make it suitable for a variety of research applications.

Scientific research applications

Electroluminescent Devices

[Ir(dtbbpy)(ppy)2][PF6] has been utilized in electroluminescent devices. Studies like those conducted by Lowry et al. (2005) and Slinker et al. (2004) have demonstrated its effectiveness in fabricating single-layer devices that emit blue-green and yellow light, respectively. These devices showcase high brightness and luminous power efficiency, highlighting the potential of this iridium complex in lighting and display technologies (Lowry et al., 2005) (Slinker et al., 2004).

Photocatalysis

The complex is also a prominent photocatalyst. Clarke et al. (2020) and Huan et al. (2016) have explored its role in photocatalytic reactions, such as the deoxygenation of sulfoxides and the construction of trifluoromethylated carbon centers. These reactions are important in organic synthesis, offering pathways to synthesize various functionalized compounds (Clarke et al., 2020) (Huan et al., 2016).

Organic Synthesis

In organic synthesis, Ye et al. (2018) and Rolka et al. (2020) have demonstrated the use of [Ir(dtbbpy)(ppy)2][PF6] in coupling reactions and the construction of complex organic molecules. These studies highlight the versatility of this iridium complex in synthesizing a variety of compounds under mild conditions (Ye et al., 2018) (Rolka et al., 2020).

Luminescent Properties

Research by Monos et al. (2016) and He et al. (2008) focuses on the luminescent properties of [Ir(dtbbpy)(ppy)2][PF6], exploring its potential in light-emitting devices and demonstrating its high efficiency and tunable emission properties (Monos et al., 2016) (He et al., 2008).

properties

IUPAC Name

4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;iridium(3+);2-phenylpyridine;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2.2C11H8N.F6P.Ir/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;2*1-2-6-10(7-3-1)11-8-4-5-9-12-11;1-7(2,3,4,5)6;/h7-12H,1-6H3;2*1-6,8-9H;;/q;3*-1;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIVELSSYHAWGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.[Ir+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H40F6IrN4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

914.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[Ir(dtbbpy)(ppy)2][PF6]

CAS RN

676525-77-2
Record name (4,4'-Di-tert-butyl-2,2'-bipyridine)bis[(2-pyridinyl)phenyl]iridium(III) Hexafluorophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
155
Citations
M Sakic, V Larsson, L Hammer úr Skúor, J Knutsson… - 2019 - odr.chalmers.se
A Laborative Investigation of Photophysical Characteristics of 2, 5-diphenyloxazole, Pyrene, P-terphenyl and [Ir (dtbbpy)(ppy) 2] PF6 Four promising substances were chosen based on …
Number of citations: 2 odr.chalmers.se
N Shimizu, T Matsumura, K Yamashita, T Miyake… - BUNSEKI …, 2021 - jstage.jst.go.jp
LC-TOFMS 及び LC-MS/MS を用いるイリジウム(III)及び ルテニウム(II)りん光錯体の分析 Page 1 1 緒 言 飛行時間型質量分析計(TOFMS)と液体クロマトグラフ (LC)を組み合わせた LC-TOFMS は…
Number of citations: 0 www.jstage.jst.go.jp
D Herbstritt, T Braun - Chemical Communications, 2023 - pubs.rsc.org
The greenhouse gas SF5CF3 acts as CF3 source for the photocatalytic trifluoromethylation of arenes on using [Ir(dtbbpy)(ppy)2]PF6 (4,4′-di-tert-butyl-2,2′-dipyridyl, ppy = 2-…
Number of citations: 2 pubs.rsc.org
CJ Wu, WX Cao, B Chen, CH Tung, LZ Wu - Organic Letters, 2021 - ACS Publications
Reported herein is the first example of the synthesis of carbazoles via oxidative cyclization of 3-alkenylindoles with styrenes under visible light. The irradiation of a catalytic amount of [Ir(…
Number of citations: 10 pubs.acs.org
K Sasaki, K Shichijo, M Fujitsuka… - … of Porphyrins and …, 2023 - kyushu-u.elsevierpure.com
Reductive dehalogenation of an aryl halide (Ar-X) subsequent coupling with bis (pinacolato) diboron (B2pin2) to form an arylboronate (Ar-Bpin) by the photo-excited B12 complex of the …
Number of citations: 1 kyushu-u.elsevierpure.com
A Gualandi, G Rodeghiero… - Advanced Synthesis …, 2021 - Wiley Online Library
The preparation of homoallylic alcohols by addition of organometallic allyl compounds to carbonyls is an important strategy in organic chemistry. Allylating organometallic cobalt species …
Number of citations: 27 onlinelibrary.wiley.com
H Tian, H Shimakoshi, T Ono, Y Hisaeda - ChemPlusChem, 2019 - Wiley Online Library
A visible light responsive catalytic system with the B 12 complex as the catalyst and [Ir(dtbbpy)(ppy) 2 ]PF 6 as the photosensitizer was developed. It provides a convenient and efficient …
S Mühmel, D Alpers, F Hoffmann… - Chemistry–A European …, 2015 - Wiley Online Library
A photocatalytic dearomatizative tandem [4+2] cyclization between N‐(2‐iodoethyl)indoles and a variety of alkenes leads to tri‐ and tetracyclic benzindolizidines with high …
G Shukla, A Dahiya, T Alam… - Asian Journal of Organic …, 2019 - Wiley Online Library
In the presence of [Ir(dtbbpy)(ppy) 2 ]PF 6 photocatalyst and white LEDs, one‐third of N‐alkylated indoles undergo oxidative dearomatization and serves twice as the C2‐electrophilic …
Number of citations: 13 onlinelibrary.wiley.com
L Chen, Y Kametani, K Imamura, T Abe… - Chemical …, 2019 - pubs.rsc.org
Visible light-driven cross-coupling reactions of alkyl halides with phenylacetylene and its derivatives catalyzed by the cobalamin derivative (B12) with the [Ir(dtbbpy)(ppy)2]PF6 …
Number of citations: 30 pubs.rsc.org

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